2-[4-(Trifluoromethyl)piperidin-1-yl]aniline
Description
2-[4-(Trifluoromethyl)piperidin-1-yl]aniline is a fluorinated aromatic amine featuring a piperidine ring substituted with a trifluoromethyl (CF₃) group at the 4-position, linked to the 2-position of an aniline moiety. Its molecular formula is C₁₂H₁₅F₃N₂, with a molecular weight of 244.26 g/mol . The CF₃ group enhances lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and neuroactive agents . The compound’s structure balances steric bulk and electronic effects, enabling selective interactions in biological systems.
Properties
IUPAC Name |
2-[4-(trifluoromethyl)piperidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)9-5-7-17(8-6-9)11-4-2-1-3-10(11)16/h1-4,9H,5-8,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFOCSWQUXRNQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[4-(Trifluoromethyl)piperidin-1-yl]aniline is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a trifluoromethyl group attached to a piperidine moiety, which is linked to an aniline group. This configuration enhances its lipophilicity and bioactivity. The molecular formula is C12H14F3N, with a molecular weight of approximately 233.25 g/mol.
Biological Activity
Pharmacological Effects:
Research indicates that compounds with piperidine structures often exhibit significant pharmacological effects, including:
- Antimicrobial Activity: Piperidine derivatives have shown promise as antimicrobial agents against various pathogens. The incorporation of a trifluoromethyl group may enhance this activity due to increased lipophilicity and potential interactions with biological membranes .
- Cytotoxicity: Studies have demonstrated that related compounds can exhibit cytotoxic effects on cancer cell lines. For instance, derivatives containing similar structural motifs have been tested against Ehrlich’s ascites carcinoma and Dalton’s lymphoma ascites, revealing varying degrees of cytotoxicity .
- Neuroprotective Effects: Some piperidine derivatives have been investigated for their neuroprotective properties, potentially useful in treating neurodegenerative diseases .
Mechanisms of Action:
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that it may interact with specific receptors or enzymes involved in metabolic pathways, possibly inhibiting key processes in pathogen growth or cancer cell proliferation .
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Piperidine Ring: Starting materials undergo cyclization to form the piperidine structure.
- Introduction of the Trifluoromethyl Group: This can be achieved through various fluorination techniques, enhancing the compound's potency.
- Aniline Coupling: The final step involves coupling the piperidine derivative with an aniline moiety.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several piperidine derivatives, including those structurally similar to this compound. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity against Gram-negative bacteria compared to their non-fluorinated counterparts .
Case Study 2: Cytotoxicity in Cancer Models
In another investigation, the cytotoxic effects of piperidine derivatives were assessed on human cancer cell lines. The results indicated that certain substitutions, including trifluoromethyl groups, significantly increased cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil .
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(Piperidin-1-yl)-2-(trifluoromethyl)aniline | Contains trifluoromethyl group | Enhanced antimicrobial properties |
| 4-(Fluoromethyl)piperidin-1-yl)aniline | Fluoromethyl instead of trifluoromethyl | Moderate cytotoxicity |
| 2-Methoxy-4-[4-(trifluoromethyl)piperidin-1-yl]aniline | Includes methoxy group | Potentially different solubility |
Scientific Research Applications
Pharmacological Activity
Research indicates that compounds containing trifluoromethyl groups often exhibit unique biological activities. For instance, derivatives of 2-[4-(trifluoromethyl)piperidin-1-yl]aniline have been evaluated for their potential as G protein-coupled receptor (GPCR) agonists , particularly in the context of metabolic disorders like diabetes mellitus. The trifluoromethyl group can modulate receptor interactions, potentially leading to improved efficacy compared to non-fluorinated analogs.
Synthesis of Bioactive Compounds
The compound serves as a precursor in the synthesis of various bioactive molecules. Its ability to participate in chemical reactions allows researchers to create derivatives that may exhibit enhanced pharmacological profiles. For example, modifications to the trifluoromethyl group can significantly impact receptor interactions and biological responses .
Polymer Chemistry
The incorporation of this compound into polymer matrices can enhance the properties of materials, such as thermal stability and chemical resistance. The fluorinated structure contributes to the overall performance of polymers in demanding environments, making them suitable for applications in coatings and adhesives.
Nanotechnology
In nanotechnology, this compound may be utilized in the development of functionalized nanoparticles that can target specific biological systems or facilitate drug delivery mechanisms. Its lipophilic nature allows for better integration into lipid-based systems, enhancing the efficacy of therapeutic agents.
Enzyme Inhibition Studies
Research has shown that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. This property is particularly useful in studying disease mechanisms and developing new therapeutic strategies.
Interaction with Biological Targets
The compound's interaction with various biological targets has been documented in studies focusing on its binding affinity and activity at different receptors. In vitro assays assessing receptor activation or inhibition provide insights into its pharmacological profile .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-[4-(Trifluoromethyl)piperidin-1-yl]aniline and analogous compounds:
Structural and Electronic Differences
- CF₃ Position : The target compound’s CF₃ is on the piperidine ring, reducing steric hindrance on the benzene compared to analogs like 4-Piperidin-1-yl-2-(trifluoromethyl)aniline, where CF₃ occupies the benzene’s 2-position . This distinction alters electronic density, affecting binding to hydrophobic enzyme pockets.
- Linker Groups: Compounds like 40c () use propoxy or phenoxy linkers, increasing flexibility and rotational freedom compared to the direct piperidine-aniline bond in the target compound .
Physicochemical Properties
- Solubility : The target compound’s logP (~2.8) is lower than 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline (logP ~3.5, ), making it more suitable for CNS applications .
- Thermal Stability : Decomposes at 210°C, similar to 3-(4-(pyrrolidin-1-yl)piperidin-1-yl)-5-(trifluoromethyl)aniline , but less stable than sulfonamide derivatives .
Preparation Methods
Direct N-Arylation of 4-(Trifluoromethyl)piperidine with Aniline
One straightforward approach is the nucleophilic substitution or coupling of 4-(trifluoromethyl)piperidine with aniline under conditions promoting N-arylation. This can be achieved via:
- Reductive amination or nucleophilic substitution : Starting from 4-(trifluoromethyl)piperidin-1-yl precursors, the nitrogen is reacted with aniline or its derivatives to form the desired secondary amine.
- Catalytic coupling reactions : Transition metal-catalyzed amination (e.g., Buchwald-Hartwig amination) may be employed to couple the piperidine nitrogen with an aryl halide bearing the aniline moiety.
Synthesis of 4-(Trifluoromethyl)piperidine Intermediate
The trifluoromethyl group introduction at the 4-position of the piperidine ring can be achieved by:
- Use of trifluoromethylating reagents : Reagents such as trifluoromethanesulfinate salts (CF3SO2Na) in the presence of triphenylphosphine and silver fluoride have been used to synthesize trifluoromethyl amines in one-pot procedures. For example, trifluoromethylation of amines under mild conditions in acetonitrile solvent has been reported with yields confirmed by ^19F NMR.
- Starting from substituted piperidinones : 4-piperidinone derivatives can be converted to 4-(trifluoromethyl)piperidines through nucleophilic trifluoromethylation or via intermediate Schiff base formation followed by reduction.
Amide Condensation and Deprotection Strategy
A method related to the synthesis of substituted anilines linked to piperidine rings involves:
- Amide condensation between an amine (e.g., 4-(trifluoromethyl)piperidin-1-yl amine) and substituted carboxylic acids or acid derivatives.
- Subsequent deprotection steps , such as BBr3-promoted deprotection, to unveil the free aniline group after intermediate protection steps.
Reductive Alkylation and Hydrogenation Approaches
Drawing from fentanyl analog synthesis (a related 4-anilinopiperidine scaffold), the following steps are informative:
- Formation of a Schiff base between a piperidinone and aniline.
- Reduction of the imine to the corresponding 4-anilinopiperidine.
- Introduction of substituents on the piperidine nitrogen by alkylation or reductive alkylation.
This approach could be adapted for the trifluoromethylated piperidine by starting with 4-(trifluoromethyl)piperidin-1-one or related intermediates.
Data Table Summarizing Key Preparation Methods
Detailed Research Findings and Analysis
The one-pot trifluoromethylation method using trifluoromethanesulfinate salts (CF3SO2Na) combined with triphenylphosphine and silver fluoride provides a practical and efficient route to introduce the trifluoromethyl group onto amine substrates under mild conditions, which can be adapted to piperidine derivatives.
The amide condensation followed by BBr3-promoted deprotection is a robust strategy for synthesizing aniline-containing piperidine derivatives. This approach allows for the use of protected intermediates, which improves selectivity and yield in the final step.
The Schiff base formation and reduction method, well-established in fentanyl analog synthesis, offers a reliable pathway for constructing the 4-anilinopiperidine core. Adapting this method to include a trifluoromethyl substituent requires appropriate starting materials such as 4-(trifluoromethyl)piperidin-4-one.
Transition metal-catalyzed N-arylation is a versatile method for coupling piperidine nitrogen atoms with aryl groups, including aniline derivatives, though specific examples with trifluoromethylated piperidines are less documented and may require optimization.
Q & A
Q. What are the established synthetic routes for 2-[4-(Trifluoromethyl)piperidin-1-yl]aniline, and how can reaction conditions be optimized for yield improvement?
Methodological Answer: The synthesis typically involves nucleophilic substitution or Buchwald-Hartwig coupling between 4-(trifluoromethyl)piperidine and halogenated aniline derivatives. Key steps include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) for coupling reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity .
- Temperature control : Reactions often proceed at 80–100°C, with microwave-assisted synthesis reducing time .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity .
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
Methodological Answer:
Q. What strategies are effective in resolving contradictions in reported biological activities of this compound derivatives across different studies?
Methodological Answer:
- Dose-response profiling : Use standardized assays (e.g., IC₅₀ comparisons) to account for variability in receptor binding studies .
- Metabolite screening : Identify active metabolites via LC-MS to explain discrepancies in efficacy .
- Computational docking : Validate interactions with target proteins (e.g., kinases) using molecular dynamics simulations .
Critical Analysis Example:
A 2023 study reported weak kinase inhibition (IC₅₀ >10 µM), while a 2024 study observed sub-micromolar activity. This discrepancy may arise from differences in assay pH or co-solvents (e.g., DMSO concentration affecting ligand solubility) .
Q. How can computational chemistry be applied to predict the reactivity and interaction mechanisms of this compound in drug discovery contexts?
Methodological Answer:
- DFT calculations : Optimize geometry (B3LYP/6-31G*) to study electron distribution at the trifluoromethyl-piperidine moiety .
- ADMET prediction : Use tools like SwissADME to assess bioavailability and cytochrome P450 interactions .
- Pharmacophore modeling : Map hydrogen-bond acceptors (piperidine N) and hydrophobic regions (CF₃ group) for target binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
